2-Chloro-6,8-difluoroquinazoline
Description
2-Chloro-6,8-difluoroquinazoline is a heterocyclic compound featuring a quinazoline core (a fused benzene and pyrimidine ring) with chlorine and fluorine substituents at positions 2, 6, and 6. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The chlorine atom at position 2 is a reactive site for further functionalization, while the fluorine atoms enhance metabolic stability and influence molecular polarity .
Properties
IUPAC Name |
2-chloro-6,8-difluoroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-12-3-4-1-5(10)2-6(11)7(4)13-8/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMZTIUHRJIWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=NC=C21)Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203445-32-1 | |
| Record name | 2-chloro-6,8-difluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-difluoroquinazoline typically involves the introduction of chlorine and fluorine atoms onto the quinazoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinazoline precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, starting from 2,4-difluoroaniline, the compound can be synthesized through a series of steps involving chlorination and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-difluoroquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or dimethylformamide.
Major Products
Nucleophilic Substitution: Substituted quinazolines with various functional groups.
Cross-Coupling Reactions:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Used in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The biological activity of 2-Chloro-6,8-difluoroquinazoline is often attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substitution Differences
The following table summarizes key structural differences between 2-Chloro-6,8-difluoroquinazoline and related compounds:
| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | Key Features |
|---|---|---|---|---|---|
| This compound | Not provided | Quinazoline | Cl (C2), F (C6, C8) | C₈H₃ClF₂N₂ | Reactive Cl, electron-withdrawing F |
| 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | 119401-13-7 | Quinazoline | Cl (C6), 2-fluorophenyl (C4), CH₃ (C2) | C₁₅H₁₁ClFN₂ | Bulky aryl group, methyl substitution |
| 2-Chloro-6,8-difluoroquinoline | 577967-70-5 | Quinoline | Cl (C2), F (C6, C8) | C₉H₄ClF₂N | Single N in core, similar substituents |
| 6,8-Dichloro-2,2-difluoro-2H-[1,3]dioxolo[4,5-h]quinazoline | 1670259-04-7 | Quinazoline + dioxolane | Cl (C6, C8), F (C2), fused dioxolane | C₁₀H₄Cl₂F₂N₂O₂ | Fused oxygen ring, dichloro substitution |
Reactivity and Functionalization
- This compound : The chlorine at position 2 is highly reactive toward nucleophilic substitution, enabling coupling reactions for drug development. Fluorine atoms at 6 and 8 positions withdraw electron density, enhancing the electrophilicity of the C2 chlorine .
- This compound is often a synthetic impurity in benzodiazepine APIs .
- Dioxoloquinazoline derivative : The fused dioxolane ring increases lipophilicity and steric bulk, likely improving blood-brain barrier penetration but complicating synthesis .
Physicochemical and Pharmacological Implications
| Property | This compound | 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | 2-Chloro-6,8-difluoroquinoline | Dioxoloquinazoline |
|---|---|---|---|---|
| Molecular Weight | ~212.6 g/mol | ~273.7 g/mol | ~199.6 g/mol | ~329.1 g/mol |
| Polarity | Moderate (Cl, F substituents) | Low (aryl, methyl groups) | Moderate | Low (dioxolane) |
| Metabolic Stability | High (F resistance to oxidation) | Moderate (Cl susceptible to CYP450) | Moderate | High (dioxolane) |
| Synthetic Complexity | Intermediate | High (multiple substituents) | Low | Very High |
- Fluorine Impact: Fluorine in this compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Chlorine Reactivity : The C2 chlorine in the target compound offers superior reactivity for derivatization compared to the methyl group in 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
